5-Aminoisoindolin-1-one
Overview
Description
5-Aminoisoindolin-1-one is a heterocyclic organic compound with the molecular formula C8H8N2O. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 5-position.
Mechanism of Action
Target of Action
5-Aminoisoindolin-1-one is a derivative of isoindolin-1-one, which has been found to be a potent inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with PI3Kγ, inhibiting its activity . This interaction can lead to changes in the downstream signaling pathways regulated by PI3Kγ, including the AKT/mTOR pathway . The inhibition of PI3Kγ can suppress the immunosuppressant phenotype of tumor-associated macrophages (TAMs), which is promoted by the activation of the AKT/mTOR pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. By inhibiting PI3Kγ, this compound can suppress the activation of this pathway, leading to reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Kγ by this compound can lead to a decrease in the activation of the AKT/mTOR pathway . This can result in reduced cell proliferation and survival, particularly in cells where this pathway is overactive, such as in certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoindolin-1-one typically involves the reaction of benzoic acid with phenylhydrazine to form phenylhydrazone, which is then cyclized to produce the isoindolinone core. The amino group is introduced through subsequent amination reactions .
Industrial Production Methods: Industrial production of this compound often employs a two-step synthetic procedure.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
5-Aminoisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure
Comparison with Similar Compounds
Isoindolin-1-one: Lacks the amino group at the 5-position, making it less reactive in certain chemical reactions.
6-Amino-2,3-dihydro-1H-isoindol-1-one: Similar structure but with different substitution patterns, leading to varied reactivity and applications
Uniqueness: 5-Aminoisoindolin-1-one is unique due to the presence of the amino group at the 5-position, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .
Properties
IUPAC Name |
5-amino-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCJWXNNDARPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620761 | |
Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222036-66-0 | |
Record name | 5-Amino-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,3-dihydro- isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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